molecular formula C7H11F3O2 B13002534 (trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol

(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol

Cat. No.: B13002534
M. Wt: 184.16 g/mol
InChI Key: GJNCNBFWDIRUIF-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol is a chemical compound with the molecular formula C7H11F3O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a trifluoromethyl group at the 6-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, lanthanide triflates, or cobalt complexes . These reactions typically proceed under mild conditions and offer high yields and stereoselectivity.

Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, resulting in the formation of tetrahydropyran derivatives . This method is also known for its high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of room temperature ionic liquids (RTILs) as solvents can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered oxygen-containing heterocycle without the trifluoromethyl and methanol groups.

    Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group at different positions or on different heterocycles.

    Methanol derivatives: Compounds with a methanol group attached to various heterocycles or aromatic rings.

Uniqueness

(trans-6-(Trifluoromethyl)tetrahydro-2H-pyran-3-yl)methanol is unique due to the combination of the trifluoromethyl group and the tetrahydropyran ring, which imparts distinct physicochemical properties and reactivity.

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

[(3S,6S)-6-(trifluoromethyl)oxan-3-yl]methanol

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h5-6,11H,1-4H2/t5-,6-/m0/s1

InChI Key

GJNCNBFWDIRUIF-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](OC[C@@H]1CO)C(F)(F)F

Canonical SMILES

C1CC(OCC1CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.